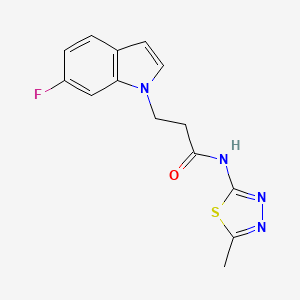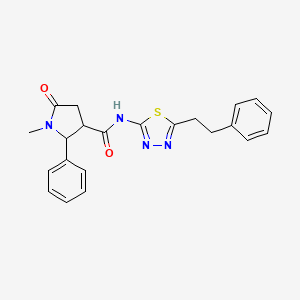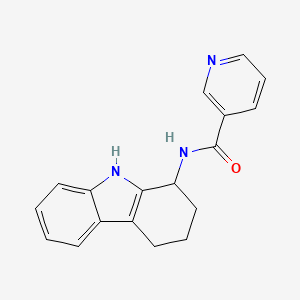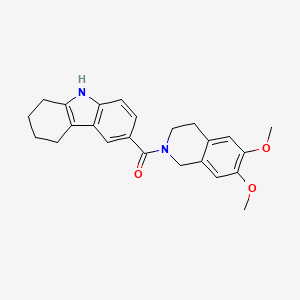![molecular formula C24H21N3O3 B10995404 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B10995404.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide: “Compound X” , is a synthetic organic compound with a complex structure. It combines an indole ring, an acetamide group, and a phenoxyphenyl moiety. The compound’s unique arrangement makes it intriguing for various scientific applications.
Preparation Methods
Synthetic Routes::
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Acetylation: The acetylamino group is introduced by acetylating the indole nitrogen.
Phenoxyphenyl Attachment: The phenoxyphenyl group is coupled to the indole ring using appropriate reagents.
Acetamide Formation: Finally, the acetamide group is added to complete the compound.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
Reagents: Acetyl chloride, phenoxyphenyl halides, and appropriate base (e.g., triethylamine).
Catalysts: Lewis acids or bases may be used in specific steps.
Industrial Production:: Large-scale production typically involves multistep synthesis, purification, and isolation. The compound’s stability and yield are critical factors.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the indole or phenoxyphenyl group may lead to different derivatives.
Substitution: Nucleophilic substitution reactions can modify the acetamide or phenoxyphenyl substituents.
Oxidizing Agents: KMnO₄, PCC, or DMSO.
Reducing Agents: NaBH₄, LiAlH₄, or H₂/Pd-C.
Substitution Reagents: Alkyl halides, amines, or phenols.
- Oxidation: Indole derivatives with additional functional groups.
- Reduction: Reduced indole or phenoxyphenyl derivatives.
- Substitution: Alkylated or arylated compounds.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated for potential anticancer, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with cellular targets.
Mechanism of Action
The exact mechanism remains under investigation. Potential molecular targets include enzymes, receptors, or signaling pathways. Further research is needed to elucidate its effects fully.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of indole, acetamide, and phenoxyphenyl moieties. Similar compounds include Compound Y and Compound Z, but their distinct features set Compound X apart.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-17(28)25-22-8-5-9-23-21(22)14-15-27(23)16-24(29)26-18-10-12-20(13-11-18)30-19-6-3-2-4-7-19/h2-15H,16H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
CSUBUROJIUFUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-dimethoxy-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10995328.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10995333.png)
![3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10995339.png)

![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B10995347.png)


![(4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B10995377.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide](/img/structure/B10995379.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B10995380.png)
![3-(4-chlorophenyl)-N-{2-[2-(dimethylamino)ethoxy]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10995387.png)
![(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one](/img/structure/B10995396.png)

